molecular formula C8H12O2 B156602 3-Isopropoxy-2-cyclopentenone CAS No. 138509-46-3

3-Isopropoxy-2-cyclopentenone

Cat. No.: B156602
CAS No.: 138509-46-3
M. Wt: 140.18 g/mol
InChI Key: SSSFRZWTJVFYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropoxy-2-cyclopentenone is a chemical compound offered for research and development purposes. As a functionalized cyclopentenone, it serves as a valuable synthetic intermediate and building block in organic chemistry. The compound features a reactive α,β-unsaturated ketone (enone) system, which allows it to participate in various transformation reactions, such as nucleophilic additions and cycloadditions. The isopropoxy substituent can influence the compound's electronic properties and steric profile, potentially tuning its reactivity for specific applications. Cyclopentenone scaffolds are of significant interest in medicinal chemistry and materials science. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and conduct all necessary safety assessments before handling. Specifications Note: Specific data on this compound's mechanism of action in biological systems is not available in the searched sources. Furthermore, while general applications for the cyclopentenone class are established, direct evidence for the specific research applications of the 3-isopropoxy derivative is not currently available in the searched literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138509-46-3

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-propan-2-yloxycyclopent-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-6(2)10-8-4-3-7(9)5-8/h5-6H,3-4H2,1-2H3

InChI Key

SSSFRZWTJVFYJA-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC(=O)CC1

Canonical SMILES

CC(C)OC1=CC(=O)CC1

Synonyms

2-Cyclopenten-1-one,3-(1-methylethoxy)-(9CI)

Origin of Product

United States

Contextualization Within the Chemistry of Cyclopentenone Systems

The cyclopentenone framework is a core structural motif found in a vast number of natural products, including jasmone, aflatoxins, and various prostaglandins. wikipedia.org These five-membered cyclic enones are fundamental building blocks in organic chemistry. thieme-connect.com Their chemical importance stems from the reactivity of the conjugated enone system, which allows for a wide array of chemical transformations at multiple positions on the ring. thieme-connect.com

As α,β-unsaturated ketones, cyclopentenones readily undergo reactions such as nucleophilic conjugate addition (including Michael reactions), the Baylis–Hillman reaction, and various cycloadditions. wikipedia.org They are particularly effective dienophiles in Diels–Alder reactions, enabling the construction of complex polycyclic systems. wikipedia.orgthieme-connect.com The synthesis of the cyclopentenone core itself is a well-explored area of organic chemistry, with numerous established methods, including:

Nazarov Cyclization: An acid-catalyzed electrocyclic reaction of divinyl ketones. wikipedia.orgorganic-chemistry.org

Pauson–Khand Reaction: A formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, often catalyzed by cobalt complexes. thieme-connect.com

Saegusa–Ito Oxidation: The conversion of cyclopentanones to cyclopentenones. wikipedia.org

Ring-Closing Metathesis: The cyclization of appropriate diene precursors. wikipedia.org

Intramolecular Aldol (B89426) Condensation: The cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org

The versatility and reactivity of the cyclopentenone scaffold make it a frequent target and key intermediate in the synthesis of complex molecules. thieme-connect.com

Significance of 3 Alkoxy 2 Cyclopentenone Derivatives in Contemporary Synthetic Methodology

Pauson-Khand Reaction for Oxygenated Cyclopentenone Scaffolds

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to furnish a cyclopentenone. nih.govillinois.edu This reaction is a powerful tool for the construction of five-membered rings and has been adapted for the synthesis of complex molecules. nih.gov The intramolecular version of the PKR is particularly useful as it allows for the efficient and regiocontrolled synthesis of bicyclic systems. illinois.edu

Intramolecular Cyclization Strategies in this compound Formation

While a direct synthesis of this compound using an intramolecular Pauson-Khand reaction is not explicitly detailed in the surveyed literature, the synthesis of analogous oxygenated cyclopentenones provides a clear blueprint for its formation. acs.orgnih.gov The strategy involves the cyclization of an enyne precursor where the oxygen functionality, such as an isopropoxy group, is tethered to the alkene or alkyne moiety.

The general approach would involve the synthesis of an enyne substrate containing an isopropoxy group. The intramolecular PKR of this substrate, mediated by a cobalt-carbonyl complex, would then lead to the formation of a bicyclic cyclopentenone. Subsequent cleavage of the tether could then yield the desired this compound. The regioselectivity of the intramolecular reaction is generally high, providing good control over the final product structure. illinois.edu

Utilization of Silyl (B83357) Enol Ethers as Alkene Coupling Partners

A significant advancement in the synthesis of oxygenated cyclopentenones via the Pauson-Khand reaction is the use of silyl enol ethers as alkene coupling partners. acs.orgnih.gov This approach provides a versatile and efficient route to these valuable compounds. The silyl enol ether can be derived from a ketone or aldehyde, and its use in an intramolecular PKR allows for the direct installation of an oxygen functionality on the cyclopentenone ring. acs.org

The reaction proceeds by the formation of a cobalt-alkyne complex, which then undergoes an intramolecular cyclization with the silyl enol ether. This strategy has been shown to be effective for a range of substrates, affording oxygenated cyclopentenone products in good to excellent yields. acs.org Facile removal of the silyl protecting group after the cyclization reveals the corresponding hydroxylated cyclopentenone, which can be a versatile intermediate for further functionalization.

A study by Shaw et al. demonstrated the effectiveness of this methodology. acs.org They explored various reaction conditions to optimize the yield of the oxygenated cyclopentenone product. The choice of promoter was found to be crucial, with dodecylmethyl sulfide (B99878) (DodSMe) providing a significant improvement over the more traditional trimethylamine (B31210) N-oxide (TMANO).

Optimization of the Intramolecular Pauson-Khand Reaction of a Silyl Enol Ether acs.org
EntryPromoterTemperature (°C)Time (h)Yield (%)
1TMANO·2H₂O251631
2DodSMe801678
3DodSMe802-
4DodSMe701688

Nazarov Cyclization of Alkoxydienones

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, involving the acid-catalyzed 4π-electrocyclization of a divinyl ketone. wikipedia.orgorganic-chemistry.org This reaction has been extensively studied and developed, with modern variants allowing for high levels of stereocontrol and functional group tolerance. nih.gov

Regioselective Approaches in the Synthesis of 3-Alkoxy-2-cyclopentenones

The synthesis of 3-alkoxy-2-cyclopentenones via the Nazarov cyclization relies on the regioselective cyclization of appropriately substituted divinyl ketones. The presence of an alkoxy group on the dienone substrate can direct the regioselectivity of the cyclization, leading to the desired 3-alkoxy-2-cyclopentenone product. organic-chemistry.org

For the synthesis of this compound, a divinyl ketone precursor bearing an isopropoxy group at the appropriate position would be required. Acid-catalyzed cyclization of this precursor would then generate a pentadienyl cation, which undergoes a conrotatory 4π-electrocyclization. Subsequent proton loss from the resulting oxyallyl cation would furnish the target cyclopentenone. The regioselectivity of the proton loss can often be controlled by the substitution pattern of the dienone. organic-chemistry.org

Lewis Acid Catalysis in Nazarov Cyclization Pathways

Lewis acids play a crucial role in promoting the Nazarov cyclization by activating the divinyl ketone towards electrocyclization. wikipedia.orgorganic-chemistry.org A variety of Lewis acids have been employed, with their efficacy often depending on the specific substrate and reaction conditions. Common Lewis acids include iron(III) chloride, copper(II) triflate, and scandium(III) triflate. nih.govnih.gov

The choice of Lewis acid can significantly influence the yield and selectivity of the reaction. For instance, in the cyclization of certain dienyl triflates, both copper(II) triflate and scandium(III) triflate have been shown to be highly effective catalysts, providing the Nazarov products in excellent yields.

Effect of Lewis Acid on the Yield of a Nazarov Cyclization Product nih.gov
EntryLewis AcidEquivalentsSolventYield (%)
1FeCl₃1.1CH₂Cl₂78
2BF₃·OEt₂1.1CH₂Cl₂75
3Cu(OTf)₂0.02DCE98
4Sc(OTf)₃0.03DCE99

Rearrangement Pathways Post-Electrocyclization (e.g., Wagner-Meerwein)

Following the initial 4π-electrocyclization in the Nazarov reaction, the resulting oxyallyl cation intermediate can undergo further rearrangements, most notably the Wagner-Meerwein rearrangement. nih.govnih.gov This rearrangement involves the 1,2-migration of a hydrogen, alkyl, or aryl group and can lead to the formation of highly substituted cyclopentenone structures. wikipedia.orglibretexts.org

The occurrence and outcome of the Wagner-Meerwein rearrangement are influenced by the substitution pattern of the dienone and the reaction conditions. nih.gov In some cases, a cascade of rearrangements can occur, leading to complex molecular scaffolds. nih.gov The ability to control these rearrangement pathways opens up avenues for the stereoselective synthesis of functionalized cyclopentenones that would be difficult to access through other means. nih.gov

Carbonyl Condensation Reactions in Cyclopentenone Assembly

Carbonyl condensation reactions represent a cornerstone in the synthesis of cyclopentenone frameworks. These reactions, which involve the coupling of two carbonyl-containing molecules, provide a powerful means to construct the five-membered ring system and introduce various substituents.

Aldol Condensation Variants for Substituted Cyclopentenones

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be adapted to synthesize substituted cyclopentenones. In its classic form, the reaction involves the nucleophilic addition of a ketone enolate to an aldehyde, resulting in a β-hydroxy ketone, also known as an "aldol". lumenlearning.com Subsequent dehydration of this intermediate yields an α,β-unsaturated ketone, a key structural feature of many cyclopentenones. lumenlearning.comkhanacademy.org

Key variations of the aldol condensation are particularly useful for creating substituted cyclopentenones:

Claisen-Schmidt Condensation: This variant involves the reaction of an aldehyde or ketone, which possesses an α-hydrogen, with an aromatic carbonyl compound that lacks an α-hydrogen. lumenlearning.commasterorganicchemistry.com This method is effective because the addition of an enolate to an aldehyde is generally more favorable than its addition to a ketone. lumenlearning.com

Crossed or Mixed Aldol Condensations: These reactions occur between two different carbonyl compounds. lumenlearning.com Careful control of reaction conditions is necessary to minimize the formation of a mixture of products. lumenlearning.com One strategy to achieve selectivity is to use a non-enolizable aldehyde with a ketone, ensuring the ketone forms the enolate nucleophile. masterorganicchemistry.com

Intramolecular Aldol Condensation (Dieckmann Condensation): This reaction involves the cyclization of a dicarbonyl compound, such as a diester or diketone, to form a cyclic product. iitk.ac.in

The choice of base is critical in aldol condensations. While strong bases like sodium hydroxide (B78521) can be used, weaker bases are also effective. lumenlearning.comkhanacademy.org For reactions involving ketone enolates, pre-formation of the enolate using a strong, sterically hindered base like lithium diisopropylamide (LDA) followed by the addition of the aldehyde is a common and effective strategy. masterorganicchemistry.com

Table 1: Examples of Aldol Condensation Variants in Synthesis

Condensation VariantReactantsProduct TypeKey Features
Claisen-SchmidtAromatic Aldehyde + Ketoneα,β-Unsaturated KetoneAldehyde lacks α-hydrogens.
Crossed AldolAldehyde 1 + Aldehyde 2/Ketoneβ-Hydroxy Aldehyde/KetonePotential for multiple products.
Intramolecular AldolDicarbonyl CompoundCyclic β-Hydroxy KetoneForms a ring structure.

Michael Addition Reactions for Carbon-Carbon Bond Formation in Cyclopentenone Derivatives

The Michael addition, a type of conjugate addition, is a versatile and widely used method for forming carbon-carbon bonds in the synthesis of cyclopentenone derivatives. masterorganicchemistry.comresearchgate.net This reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. masterorganicchemistry.comyoutube.com The reaction is driven by the formation of a stable carbon-carbon single bond. masterorganicchemistry.com

In α,β-unsaturated carbonyl compounds, the presence of the conjugated system makes the β-carbon electrophilic and susceptible to nucleophilic attack. libretexts.orgwikipedia.org This reactivity, termed vinylogous, allows for 1,4-addition, where the nucleophile adds to the β-carbon. libretexts.orgwikipedia.org The resulting intermediate is a resonance-stabilized enolate ion. fiveable.me Protonation of this enolate at the α-carbon yields the final saturated product. libretexts.orgpressbooks.pub

A variety of nucleophiles can participate in conjugate addition reactions, including amines, thiols, and organometallic reagents. fiveable.me The choice between direct (1,2-addition) and conjugate (1,4-addition) attack is influenced by several factors, including the nature of the nucleophile, the substrate structure, and the reaction conditions. youtube.com Softer nucleophiles generally favor conjugate addition, while harder nucleophiles tend to attack the carbonyl carbon directly. youtube.com

Enolates are key intermediates in Michael additions, acting as the carbon nucleophile. masterorganicchemistry.comnih.gov They are typically generated by treating a carbonyl compound with a suitable base. bham.ac.uk The choice of base and reaction conditions can influence the regioselectivity of enolate formation, leading to either the kinetic or thermodynamic enolate. bham.ac.uk

For successful conjugate addition of enolates, it is crucial that the direct addition to the carbonyl group (an aldol reaction) is reversible. This allows the thermodynamically more stable conjugate addition product to predominate. chemtube3d.com

Silyl enol ethers serve as stable and versatile enolate equivalents in conjugate addition reactions. wikipedia.org They are typically prepared by reacting an enolizable carbonyl compound with a silyl electrophile, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org The use of silyl enol ethers in Lewis acid-catalyzed conjugate additions, a variant of the Mukaiyama aldol reaction, is a powerful tool in organic synthesis. researchgate.netorganic-chemistry.org The Lewis acid activates the α,β-unsaturated carbonyl compound towards nucleophilic attack by the silyl enol ether. acs.org

Annulation and Multicomponent Ring Assembly Strategies

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, and multicomponent reactions provide efficient pathways to construct the cyclopentenone core.

(3+2) Cycloaddition Approaches for Cyclopentenone Construction

[3+2] cycloaddition reactions are a powerful strategy for the one-step construction of five-membered rings, including the cyclopentenone skeleton. nih.gov These reactions involve the combination of a three-atom component and a two-atom component to form the cyclic product.

A notable example is the nickel-catalyzed formal [3+2] cycloaddition of cyclopropanone (B1606653) equivalents with internal alkynes, which yields 2,3-disubstituted cyclopentenones. morressier.com This method offers a complementary approach to the classical Pauson-Khand reaction. Another approach involves the visible-light-promoted [3+2] cycloaddition of electron-poor olefins with cyclopropylanilines, leading to cyclopentachromene derivatives. acs.org Furthermore, all-carbon [3+2] cycloadditions have been developed for the synthesis of highly substituted five-membered carbocycles. nih.gov These reactions can create multiple carbon-carbon bonds and stereocenters in a single step, offering a highly efficient route to complex cyclopentanoid structures. nih.gov

Metal-Catalyzed Multicomponent Ring Assembly Methods

The construction of the cyclopentenone core, a key structural motif in numerous natural products and pharmacologically active compounds, has been significantly advanced by the development of metal-catalyzed multicomponent reactions. These methods offer high efficiency and atom economy by forming several carbon-carbon bonds in a single operation from simple, readily available starting materials. While specific multicomponent syntheses targeting this compound are not extensively detailed in the literature, a variety of powerful catalytic systems have been established for the synthesis of polysubstituted cyclopentenone analogues.

Palladium catalysis, for instance, enables a modular approach to cyclopentenones through a "molecular shuffling" process. This strategy utilizes an alkyne, an α,β-unsaturated acid chloride (which serves as both the alkene and a carbon monoxide surrogate), and a hydrosilane to construct three new C-C bonds, yielding highly substituted cyclopentenones with excellent yields. researchgate.net This method provides regioselectivity that is complementary to traditional cyclopentenone syntheses. researchgate.net

Nickel catalysis has also emerged as a versatile tool. A nickel-catalyzed cycloaddition of enoates and alkynes provides a direct route to cyclopentenones. The mechanism is thought to involve the formation of a metallacyclic intermediate which is subsequently protonated. wikipedia.org Another innovative nickel-catalyzed formal [3+2] cycloaddition between cyclopropanone precursors (1-sulfonylcyclopropanols) and alkynes affords 2,3-disubstituted cyclopentenones with high regiocontrol. researchgate.net

Rhodium catalysts are effective in promoting intramolecular hydroacylation of 4-alkynals, leading to the formation of cyclopentenones through an unconventional trans addition of a rhodium hydride to the alkyne. wikipedia.org Furthermore, cooperative catalysis, employing both a Lewis acid and a chiral Brønsted acid, has enabled a highly enantioselective silicon-directed Nazarov reaction to produce chiral cyclopentenones. wikipedia.org Gold(I) catalysis has also been utilized in a one-pot, two-step process to generate α'-chiral cyclopentenones from cyclic ketone enol carbonates. wikipedia.org These diverse metal-catalyzed multicomponent strategies highlight the power of transition metals in efficiently assembling complex cyclopentenone structures from simple precursors.

Table 1: Overview of Metal-Catalyzed Multicomponent Syntheses of Cyclopentenone Analogues

Catalytic System Reaction Type Starting Materials Product Type Reference
Palladium Molecular Shuffling Alkyne, α,β-Unsaturated Acid Chloride, Hydrosilane Polysubstituted Cyclopentenones researchgate.net
Nickel Enoate-Alkyne Cycloaddition Enoate, Alkyne Cyclopentenones wikipedia.org
Nickel Formal [3+2] Cycloaddition 1-Sulfonylcyclopropanol, Alkyne 2,3-Disubstituted Cyclopentenones researchgate.net
Rhodium Intramolecular Hydroacylation 4-Alkynal Cyclopentenones wikipedia.org
Lewis Acid / Chiral Brønsted Acid Silicon-Directed Nazarov Reaction Dienone Chiral Cyclopentenones wikipedia.org
Gold(I) Cyclization Cyclic Ketone Enol Carbonate α'-Chiral Cyclopentenones wikipedia.org

Green Chemistry and Sustainable Synthesis of Cyclopentenones

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes to important molecules like cyclopentenones. Research efforts have focused on developing more environmentally benign methodologies through the use of alternative solvents, solvent-free conditions, and sustainable catalytic systems.

Solvent-Free and Aqueous-Phase Reaction Systems in Cyclopentenone Synthesis

A significant goal in green chemistry is to minimize the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. researchgate.net To this end, solvent-free reaction conditions represent an ideal scenario. rsc.org For instance, a ytterbium(III) triflate-promoted, zinc(II) chloride-catalyzed Conia-ene reaction of β-alkynic β-keto esters and β-diketones has been successfully performed under neat (solvent-free) conditions to produce cyclic enones. wikipedia.org The selectivity for five- or six-membered rings in this reaction is dependent on the substituents on the terminal alkyne. wikipedia.org

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. An environmentally friendly protocol for the synthesis of bifunctionalized cyclopentenones from furfural (B47365) has been developed to be performed in water. researchgate.net In another example, a gold(I)-catalyzed tandem reaction of enynyl acetates to form 5-hydrazino-2-cyclopentenone derivatives relies on the presence of water to promote the final, highly regioselective ring-opening step. acs.org The use of aqueous work-ups is also a common feature in rendering synthetic protocols more environmentally acceptable. acs.org These examples demonstrate the potential of both solvent-free and aqueous systems to create more sustainable pathways to cyclopentenone derivatives.

Table 2: Examples of Greener Reaction Conditions for Cyclopentenone Synthesis

Reaction Type Greener Condition Starting Materials Product Type Reference
Conia-Ene Reaction Solvent-Free β-Alkynic β-keto esters/β-diketones Cyclic Enones wikipedia.org
Cyclization Aqueous Phase Furfural Bifunctionalized Cyclopentenones researchgate.net
Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Aqueous Promotion Enynyl Acetates, Dialkylazodicarboxylate 5-Hydrazino-2-cyclopentenone Derivatives acs.org

Catalysis in Environmentally Benign Protocols for Cyclopentenone Derivatives

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Environmentally benign catalysts can be either heterogeneous, allowing for easy separation and reuse, or homogeneous catalysts that function in green solvents. nih.gov Solid acid catalysts, such as metal oxides, zeolites, clays, and ion-exchange resins, are particularly attractive as they are often robust and easily separable. nih.gov

In the context of cyclopentenone synthesis, an iodine-catalyzed iso-Nazarov cyclization of conjugated dienals has been developed, offering a simple and efficient route to 2-cyclopentenones. chemistryviews.org This reaction uses ethyl acetate (B1210297) as the solvent, which is considered a greener alternative to many other organic solvents, and molecular iodine as a metal-free catalyst. chemistryviews.org The development of domino protocols in deep eutectic solvents, which are biodegradable and non-toxic, also represents a significant step towards sustainable synthesis. nih.gov While not yet specifically applied to this compound, these catalytic strategies provide a framework for developing more sustainable methods for producing a wide range of cyclopentenone derivatives. The ongoing development of catalysts that are both highly active and environmentally benign is crucial for the future of sustainable chemical manufacturing. researchgate.net

Table 3: Environmentally Benign Catalytic Systems for Cyclopentenone Synthesis

Catalyst Reaction Type Solvent Key Green Feature Reference
Iodine Iso-Nazarov Cyclization Ethyl Acetate Metal-free catalyst, greener solvent chemistryviews.org
Ytterbium(III) triflate / Zinc(II) chloride Conia-Ene Reaction Solvent-Free Elimination of solvent wikipedia.org
Gold(I) Cycloisomerization/Tandem Reaction Dichloromethane High atom economy, water-promoted step acs.org
Solid Acids (e.g., zeolites, clays) General Acid Catalysis Various/Solvent-Free Heterogeneous, recyclable catalysts nih.gov

Mechanistic Investigations of Transformations Involving 3 Isopropoxy 2 Cyclopentenone Systems

Electrocyclic Reaction Mechanisms

Electrocyclic reactions represent a powerful class of pericyclic reactions that involve the intramolecular formation of a sigma bond from a conjugated pi system, or the reverse ring-opening process. wikipedia.org In the context of cyclopentenone synthesis, the Nazarov cyclization is a key electrocyclic reaction. wikipedia.orgwikipedia.org

4π Conrotatory Electrocyclizations in Nazarov Reactions

The Nazarov cyclization is a robust method for synthesizing cyclopentenones, proceeding through the 4π electrocyclization of a pentadienyl cation. wikipedia.orgnih.gov This reaction is typically initiated by the activation of a divinyl ketone with a protic or Lewis acid. wikipedia.org The mechanism, as dictated by the Woodward-Hoffmann rules for thermal reactions involving 4π electrons, involves a conrotatory ring closure. wikipedia.orgmasterorganicchemistry.com This means that the termini of the pentadienyl system rotate in the same direction (both clockwise or both counter-clockwise) to form the new carbon-carbon sigma bond. masterorganicchemistry.comyoutube.com

For the reaction to occur, the divinyl ketone substrate must adopt an s-trans/s-trans conformation, which aligns the vinyl groups for cyclization. youtube.com The rate of the reaction is significantly influenced by the substrate's ability to achieve this conformation. youtube.com Substituents at the alpha-position can favor the necessary conformer due to allylic strain, thereby increasing the reaction rate. youtube.com

The stereochemical outcome of the Nazarov cyclization is a direct consequence of the conrotatory motion. The substituents on the termini of the pentadienyl cation will have a specific relative stereochemistry in the resulting cyclopentenone precursor. nih.gov This stereospecificity is a powerful tool for controlling the three-dimensional structure of the product. nih.govmasterorganicchemistry.com

Reaction Type Electron System Thermal/Photochemical Mode of Cyclization Key Intermediate
Nazarov CyclizationThermalConrotatoryPentadienyl Cation

Characterization of Oxyallyl Cation Intermediates

Following the 4π conrotatory electrocyclization, a key intermediate known as an oxyallyl cation is formed. wikipedia.org This cation is a versatile species whose fate determines the final product structure. Typically, the reaction pathway proceeds through the elimination of a beta-hydrogen, followed by tautomerization of the resulting enolate to yield the cyclopentenone product. wikipedia.org

However, the reactivity of the oxyallyl cation can be harnessed in what are known as "interrupted" Nazarov cyclizations. wikipedia.org In these reactions, the oxyallyl cation is trapped by various nucleophiles before elimination can occur. This strategy has been extensively developed to create more complex and highly functionalized cyclopentanone (B42830) derivatives. nih.gov Both carbon and heteroatom nucleophiles have been successfully employed to intercept this reactive intermediate. wikipedia.org

Furthermore, the oxyallyl cation can participate in cationic cycloadditions with tethered partners, leading to the formation of intricate polycyclic systems in a single, diastereoselective step. wikipedia.org The ability to control the lifetime and reaction pathway of the oxyallyl cation intermediate has significantly expanded the synthetic utility of the Nazarov cyclization. nih.gov

Conjugate Addition Mechanisms

Conjugate addition, or Michael addition, is a fundamental reaction in organic chemistry involving the addition of a nucleophile to a β-unsaturated carbonyl compound. In the context of 3-isopropoxy-2-cyclopentenone, the enone functionality is a prime target for such additions.

Detailed Mechanisms of Nucleophilic Addition to Enones

The conjugate addition to an enone system like this compound is initiated by the attack of a nucleophile at the β-carbon of the carbon-carbon double bond. This position is electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group, which is relayed through the π-system. The attack of the nucleophile results in the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated, typically by a protic solvent or during aqueous workup, to yield the final 1,4-addition product.

The choice of nucleophile is broad and includes organocuprates, amines, thiols, and stabilized carbanions. The reaction conditions, such as the solvent, temperature, and the presence of Lewis acids, can significantly influence the rate and selectivity of the addition. Lewis acids can activate the enone by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the β-carbon.

Role of Enolate and Silyl (B83357) Enol Ether Intermediates in Stereocontrol

The enolate intermediate formed during conjugate addition is planar at the α- and β-carbons, which has important stereochemical implications. The subsequent protonation of this enolate can occur from either face of the molecule, potentially leading to a mixture of diastereomers if a new stereocenter is formed at the α-position.

To control the stereochemical outcome, the enolate can be trapped as a silyl enol ether. Silyl enol ethers are versatile intermediates that can be isolated and subsequently reacted with electrophiles with high stereocontrol. The stereochemistry of the silyl enol ether itself can often be controlled by the reaction conditions used for its formation. The subsequent reaction of the silyl enol ether with an electrophile is then directed by the stereochemistry of the silyl enol ether, allowing for the synthesis of highly substituted cyclopentanones with defined stereochemistry.

Rearrangement Reaction Pathways

Beyond electrocyclizations and conjugate additions, cyclopentenone systems can undergo various rearrangement reactions, often leading to complex and synthetically useful molecular frameworks. One notable example is the Wagner-Meerwein rearrangement, which can occur from the oxyallyl cation intermediate formed during the Nazarov cyclization. nih.gov

In certain cases, particularly when the oxyallyl cation is stabilized, a wikipedia.orgnih.gov-migration of a substituent can occur, leading to a rearranged cyclopentanone product. nih.gov This rearrangement is driven by the release of ring strain or the formation of a more stable carbocation. The migratory aptitude of different groups and the steric environment around the cation play a crucial role in determining the outcome of these rearrangements. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the energetics of these rearrangement pathways and to predict the observed product distributions. nih.gov

Wagner-Meerwein Rearrangements in Functionalized Cyclopentenone Synthesis

The Wagner-Meerwein rearrangement, a cornerstone of carbocation chemistry, is a step-wise process involving the 1,2-migration of an alkyl, aryl, or hydride group to an adjacent carbocationic center. wikipedia.orgjk-sci.com This rearrangement is typically driven by the formation of a more stable carbocation. libretexts.orgyoutube.com While classically associated with terpene chemistry, this rearrangement has been ingeniously integrated into modern synthetic strategies for constructing highly substituted cyclopentenones. researchgate.net

A notable application involves a sequence combining a Nazarov cyclization with a Wagner-Meerwein rearrangement. nih.govidexlab.com The Nazarov cyclization is a conrotatory 4π-electrocyclization of a divinyl ketone, which generates a cyclopentenyl oxyallyl cation. This cation is a key intermediate that can be intercepted by subsequent rearrangements. nih.gov

The general mechanism proceeds as follows:

Carbocation Formation : A Lewis acid promoter activates a divinyl ketone precursor, facilitating the 4π-electrocyclization to form the critical cyclopentenyl cation intermediate. nih.gov

Wagner-Meerwein Rearrangement : The generated carbocation undergoes a libretexts.orgnih.gov-suprafacial shift of a substituent. The chemoselectivity of this migration, meaning which group migrates, is dependent on the inherent migratory aptitude of the substituents and the steric environment influenced by both the substrate and the promoter. nih.gov

Product Formation : The rearrangement leads to a new, often more stable, cationic intermediate which then proceeds to the final functionalized cyclopentenone product, for instance, through oxidation. nih.govidexlab.com

Research has demonstrated that this tandem strategy can create vicinal stereogenic centers, including adjacent quaternary centers, with high stereospecificity. idexlab.com For example, the reaction of specific divinyl ketone precursors can lead to 2,4,5-trisubstituted cyclopentenones through consecutive libretexts.orgnih.gov-shifts. nih.gov

Table 1: Examples of Nazarov/Wagner-Meerwein Rearrangement for Cyclopentenone Synthesis nih.gov
Precursor (Divinyl Ketone)Promoter/ConditionsKey IntermediateRearrangement TypeFinal ProductYield
1,5-Diphenyl-1,4-pentadien-3-one derivativeCu(OTf)₂Oxyallyl CationTwo consecutive libretexts.orgnih.gov-phenyl shifts2,4,5-Trisubstituted cyclopentenone80%
Alkylidene β-ketoesterCu(II) / OxidationOxyallyl Cation libretexts.orgnih.gov-Alkyl/Aryl Shift4-Alkylidene cyclopentenone36%

Sigmatropic Rearrangements in Cyclopentenone Chemistry

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-electron system in an uncatalyzed, intramolecular process. wikipedia.orglibretexts.org These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.org The this compound structure contains a vinyl ether moiety, a key participant in one of the most powerful sigmatropic reactions: the wikipedia.orgwikipedia.org-Claisen rearrangement. wikipedia.orgorganic-chemistry.org

The aliphatic Claisen rearrangement involves the thermal conversion of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. organic-chemistry.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.org For a system like this compound, if an allyl group were present at the oxygen of the isopropoxy group (forming an allyl enol ether), it would be primed for a wikipedia.orgwikipedia.org-sigmatropic rearrangement upon heating. Lewis acids have also been shown to accelerate these transformations, allowing them to occur at significantly lower temperatures. nih.gov

Beyond the classic Claisen rearrangement, other variations are relevant:

Ireland-Claisen Rearrangement : This variant involves the reaction of an allylic carboxylate with a strong base to form a silyl ketene (B1206846) acetal, which then rearranges to a γ,δ-unsaturated carboxylic acid. wikipedia.orglibretexts.org

wikipedia.orglibretexts.org-Sigmatropic Rearrangements : These rearrangements, often involving ylides of sulfur or nitrogen, proceed through a five-membered transition state. organicchemistrydata.org An allylic ether can, under specific conditions, rearrange via a wikipedia.orglibretexts.org pathway.

The Cope rearrangement, a wikipedia.orgwikipedia.org-sigmatropic shift within a 1,5-diene framework, is analogous to the Claisen rearrangement and showcases the same principles of orbital symmetry control. libretexts.orglibretexts.org

Table 2: Relevant Sigmatropic Rearrangements in Cyclopentenone-Related Systems
Rearrangement TypeGeneral SubstrateKey FeaturePotential Product from a Cyclopentenone Precursor
wikipedia.orgwikipedia.org-ClaisenAllyl vinyl etherSix-membered cyclic transition state; forms γ,δ-unsaturated carbonyl. organic-chemistry.orgα-Allyl cyclopentanone derivative
wikipedia.orgwikipedia.org-Cope1,5-DieneAll-carbon analogue of the Claisen rearrangement. libretexts.orgIsomeric diene
nih.govwikipedia.org-Hydrogen ShiftConjugated system with an allylic hydrogenHydrogen atom migrates across a five-atom π-system. libretexts.orgIsomeric cyclopentenone or cyclopentadiene
wikipedia.orglibretexts.org-WittigAllylic ether with adjacent carbanionForms a homoallylic alcohol. organicchemistrydata.orgRearranged alcohol derivative

Photochemical Reactivity and Transformations of Cyclopentenone Systems

The photochemical behavior of α,β-unsaturated ketones like cyclopentenones is dominated by the reactivity of their electronically excited states, typically the triplet state. Upon UV irradiation, these compounds can undergo a variety of transformations, including cycloadditions, dimerizations, and rearrangements.

Research on the photochemistry of 3-substituted cyclopent-2-enones has yielded several key findings. A significant result is that β-alkoxy enones, such as 3-methoxycyclopent-2-en-one, have been observed to be unreactive under certain UV irradiation conditions, a stark contrast to their 3-alkyl-substituted counterparts which readily undergo photodimerization. researchgate.net This suggests that the electron-donating alkoxy group significantly alters the properties of the excited state.

However, altering the system can open up other photochemical pathways:

Intermolecular [2+2] Photodimerization : For many cyclopentenone derivatives, the most common reaction is dimerization, where two molecules react to form a cyclobutane (B1203170) ring. This was observed for 3-alkylcyclopentenones and was also the preferential pathway for 2-(alkenyloxy)cyclopent-2-enones, which were less prone to intramolecular reactions. researchgate.netacs.org

Intramolecular [2+2] Photocycloaddition : When an additional olefin is tethered to the cyclopentenone core, as in 2-(alkenyloxy)cyclohex-2-enones, an intramolecular [2+2] photocycloaddition can occur with high diastereoselectivity upon irradiation with visible light in the presence of a sensitizer (B1316253). acs.org This reaction establishes up to four stereogenic centers in a single step.

Novel Rearrangements : Irradiation of 5-alkoxycyclopentenones has been shown to induce a novel rearrangement, leading to the formation of bicyclic oxa- and norbornanone-type structures, demonstrating that skeletal reorganization is possible under photochemical conditions. rsc.org

Table 3: Summary of Photochemical Reactions of Cyclopentenone Systems
Substrate SystemConditionsObserved ReactionProduct TypeReference
3-Methylcyclopent-2-en-oneUV irradiation in tolueneDimerizationCyclobutane dimers researchgate.net
3-Methoxycyclopent-2-en-oneUV irradiation in tolueneUnreactiveNo product researchgate.net
2-(Alkenyloxy)cyclopent-2-enoneSensitized irradiationIntermolecular [2+2] DimerizationCyclobutane dimers acs.org
5-EthoxycyclopentenoneIrradiationRearrangementexo-3-Methyl-2-oxa-bicyclo libretexts.orglibretexts.orgnih.govheptan-6-one rsc.org

Stereoselective Synthesis of 3 Isopropoxy 2 Cyclopentenone Derivatives

Asymmetric Catalysis in Cyclopentenone Formation

Asymmetric catalysis is a powerful technique where a chiral catalyst influences a chemical reaction to favor the formation of one enantiomer over the other. This approach is highly efficient as a small quantity of the catalyst can generate a large amount of the desired chiral product.

The Nazarov cyclization is a key reaction for synthesizing cyclopentenones, involving the 4π-electrocyclic ring closure of a divinyl ketone or its equivalent. wikipedia.org Rendering this reaction enantioselective has been a focus of considerable research effort. acs.org The core of the reaction involves the acid-catalyzed generation of a pentadienyl cation, which then cyclizes. wikipedia.org The stereochemical outcome is determined by the conrotatory direction of this cyclization, a principle known as torquoselectivity. wikipedia.orgnih.gov

Various catalytic systems have been developed to control this process. Chiral Brønsted acids, particularly strong and confined catalysts like imidodiphosphorimidates (IDPis), have proven effective for the asymmetric Nazarov cyclization of simple, acyclic divinyl ketones. acs.orgnih.gov These catalysts are thought to induce asymmetry by creating a confined chiral microenvironment that favors one cyclization pathway. acs.org

Another successful approach involves using chiral Lewis acid catalysts. For instance, scandium-pybox complexes have been used in the catalytic asymmetric Nazarov reaction of 2-alkoxy-1,4-pentadien-3-ones, which are precursors relevant to 3-alkoxy-cyclopentenones. organic-chemistry.org This system can achieve high yields and enantioselectivities. organic-chemistry.org Other metal-based systems, such as those using copper or nickel complexes, have also been reported to effectively catalyze enantioselective Nazarov cyclizations. wikipedia.orgresearchgate.netrsc.org These methods often rely on the substrate's ability to form a bidentate complex with the chiral metal catalyst, thereby directing the stereochemical outcome. organic-chemistry.org A significant challenge in this field is the creation of adjacent all-carbon quaternary stereocenters, which has been achieved with high optical purity using catalytic asymmetric Nazarov cyclizations. nih.gov

Table 1: Examples of Catalytic Enantioselective Nazarov Cyclizations

Catalyst SystemSubstrate TypeKey FeaturesEnantiomeric Excess (ee)Reference
Imidodiphosphorimidate (IDPi) Brønsted AcidSimple, acyclic divinyl ketonesForms monocyclic cyclopentenones with excellent regio-, diastereo-, and enantioselectivity.Up to 98% acs.orgnih.gov
Scandium(III)-Pybox Complex2-Alkoxy-1,4-pentadien-3-onesRepresents one of the first truly catalytic asymmetric Nazarov reactions with high enantioselectivity.72% - 97% organic-chemistry.org
Copper(II)-Bisoxazoline ComplexDivinyl ketones with α-ester or α-amide groupsThe first chiral Lewis acid promoted asymmetric Nazarov cyclization.Up to 98% wikipedia.orgacs.org
Dinuclear Nickel(II) ComplexHeteroaryl vinyl ketonesCatalyst structure distorts the substrate to favor a specific helical shape for cyclization.Not specified researchgate.net

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound like a cyclopentenone. nih.gov The aza-Michael reaction, which uses a nitrogen-based nucleophile, is a common method for introducing nitrogen-containing functional groups. ucd.ie

A variety of chiral catalyst systems have been developed to make these additions enantioselective. Organocatalysts, which are small, metal-free organic molecules, are particularly prominent. For example, thioureas derived from cinchona alkaloids have been shown to catalyze the conjugate addition of a wide range of nucleophiles to enones with high yields and enantioselectivity. acs.orgnih.gov These bifunctional catalysts are believed to activate both the enone and the nucleophile through hydrogen bonding interactions. acs.org

Diarylprolinol derivatives have also been employed as organocatalysts for the enantioselective conjugate addition of N-heterocycles to α,β-enones. benthamdirect.com In the context of cyclopentenones, multicatalytic cascade reactions have been designed where a secondary amine catalyzes an asymmetric Michael addition, followed by an N-heterocyclic carbene (NHC) catalyzed intramolecular reaction to build densely functionalized, chiral cyclopentanone (B42830) structures with high enantioselectivity. nih.gov

Table 2: Chiral Catalysts for Enantioselective Conjugate Additions to Enones

Catalyst TypeReaction TypeNucleophile ExampleKey FeaturesReference
Cinchona Alkaloid-Derived ThioureaConjugate AdditionMalonate esters, 1,3-diketonesGeneral for a broad spectrum of nucleophiles and enones; operates via bifunctional activation. acs.orgnih.gov
Copper-Josiphos/Taniaphos ComplexConjugate AdditionGrignard ReagentsForms chiral enolates that can be trapped in one-pot reactions. acs.org
Diarylprolinol DerivativesAza-Michael AdditionBenzotriazoleStereoselectivity is sensitive to the electronic properties of the catalyst's aryl groups. benthamdirect.com
Secondary Amine / N-Heterocyclic CarbeneMichael/Benzoin Cascade1,3-DicarbonylsA multicatalytic system that creates highly functionalized cyclopentanones with high enantioselectivity. nih.gov

Chiral Pool and Auxiliary Approaches for Enantiopure Cyclopentenones

Another major strategy for obtaining enantiopure compounds involves starting with materials that are already chiral. This can be achieved by using molecules from the "chiral pool"—abundant, naturally occurring chiral compounds—or by temporarily attaching a "chiral auxiliary." wikipedia.orgnumberanalytics.com

Enantiomerically pure hydroxylated cyclopentenones are valuable building blocks for the synthesis of many natural products. acs.org A common and efficient method to produce these compounds starts with the inexpensive achiral material furfuryl alcohol. acs.orgresearchgate.net Through a rearrangement reaction, typically in a microreactor with water at high temperature and pressure, furfuryl alcohol is converted into 4-hydroxy-2-cyclopentenone (B1226963). acs.orgacs.org

This process initially yields a racemic mixture (an equal mix of both enantiomers). To obtain the individual enantiomers, a technique called kinetic resolution is applied. The racemic 4-hydroxy-2-cyclopentenone is first protected, for example, as a phenylacetyl ester. Then, an enzyme, such as immobilized penicillin G acylase, is used to selectively hydrolyze the ester of only one of the enantiomers (e.g., the (S)-enantiomer). researchgate.net This leaves the unreacted ester (e.g., the (R)-enantiomer) and the hydrolyzed alcohol ((S)-enantiomer) as two separate, enantiomerically pure compounds that can be easily separated. acs.orgresearchgate.net This enzymatic method is highly effective, yielding both enantiomers with very high purity (>99% ee) and in good yields. acs.org

The use of complex chiral building blocks is a cornerstone of many total syntheses. The Hajos-Parrish ketone is a well-known chiral intermediate, a bicyclic hydrindane system, that has been instrumental in steroid synthesis. nih.govorganic-chemistry.org While not a cyclopentenone itself, its synthesis via an organocatalyzed intramolecular aldol (B89426) reaction was a landmark in asymmetric synthesis. organic-chemistry.orgyoutube.com

More directly relevant to cyclopentenone synthesis is the concept of "iso-Hajos-Parrish" ketones. nih.govnih.gov These are highly functionalized, chiral cyclopentenone-containing bicyclic systems. nih.govnih.gov They can be prepared efficiently through cascade reactions and serve as versatile starting points for the synthesis of various natural products. nih.gov The strategy leverages the inherent chirality of these building blocks to guide the stereochemistry of subsequent transformations, providing an expedient route to complex targets that would otherwise require lengthy synthetic sequences. nih.govnih.gov The value of this approach lies in embedding the desired chirality early in the synthesis, using a robust and readily available chiral scaffold. researchgate.net

Diastereoselective Control in Cyclopentenone Reactions

When a molecule already contains one or more stereocenters, new stereocenters can be introduced with a specific orientation relative to the existing ones. This is known as diastereoselective control. This control can be exerted by the substrate itself or by chiral reagents or catalysts.

In the context of cyclopentenone chemistry, diastereoselectivity is crucial for building up molecular complexity. For example, in the aza-Michael addition of aniline (B41778) nucleophiles to cyclopentenones bearing a tertiary alcohol, excellent diastereoselectivity has been observed. ucd.ie This control is attributed to hydrogen bonding between the substrate's alcohol group and the incoming nucleophile, which directs the attack to one face of the molecule. ucd.ie

Similarly, certain enantioselective Nazarov cyclizations can proceed with high levels of diastereoselectivity, forming products with two or more contiguous stereocenters in a controlled manner. acs.orgnih.gov The stereochemistry of the starting divinyl ketone and the nature of the catalyst work in concert to favor the formation of a single diastereomer. nih.gov Chiral auxiliaries are also a classic method for achieving diastereoselectivity. wikipedia.org A chiral auxiliary is temporarily attached to the starting material, directs the stereochemical outcome of a reaction, and is then removed. For instance, oxazolidinone auxiliaries have been used to direct the torquoselectivity in Nazarov cyclizations of highly substituted divinyl ketones, enabling the synthesis of complex cyclopentanoids. rsc.org

Reactivity and Further Derivatization of the 3 Isopropoxy 2 Cyclopentenone Scaffold

Electrophilic and Nucleophilic Reactivity of the Enone System

The enone system of 3-isopropoxy-2-cyclopentenone possesses both electrophilic and nucleophilic characteristics. The carbonyl carbon and the β-carbon of the double bond are electrophilic centers, susceptible to attack by nucleophiles. Conversely, the oxygen atom of the isopropoxy group and the α-carbon can exhibit nucleophilic properties.

The reactivity of such systems is influenced by the alkoxy substituent, which can direct the regioselectivity of reactions. For instance, in Nazarov cyclizations of 2-alkoxy-1,4-pentadien-3-ones, the alkoxy group not only enhances the reactivity of the substrate but also allows for regioselective binding of a Lewis acid, preorganizing the molecule for cyclization. acs.org This results in the formation of 2-alkoxy-2-cyclopentenones with high yields and excellent regioselectivity. acs.org

The inherent electrophilic reactivity of related systems, such as electrophilic cyclopropanes, has been studied through kinetic investigations of their reactions with nucleophiles like thiophenolates. researchgate.netnih.gov These studies provide insights into the factors governing the reactivity of such strained ring systems. nih.govnih.gov The addition of nucleophiles to electron-deficient π-systems, like the enone in this compound, is a fundamental reaction in organic synthesis for forming carbon-carbon or carbon-heteroatom bonds. nih.gov The kinetics of such Michael additions have been extensively studied to characterize the electrophilic reactivities of these systems. nih.gov

The reactions of nucleophiles with π-electrophiles that have leaving groups at the electrophilic centers, analogous to the isopropoxy group, often proceed through an addition-elimination mechanism. mdpi.com In many cases, the addition step is rate-determining. mdpi.com

Cycloaddition Reactions of 3-Alkoxy-2-cyclopentenones

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. 3-Alkoxy-2-cyclopentenones can participate in various cycloaddition reactions, acting as either the diene or dienophile component, to generate more complex polycyclic structures.

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, 3-alkoxy-2-cyclopentenones can function as dienophiles due to the electron-withdrawing nature of the carbonyl group activating the double bond. masterorganicchemistry.comlibretexts.org The Diels-Alder reaction is a concerted process where a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.orglibretexts.org The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orgmasterorganicchemistry.com

The reactivity of cyclic enones as dienophiles is influenced by ring strain. For example, cyclobutenone is a more reactive dienophile than cyclopentenone or cyclohexenone in Diels-Alder reactions. nih.gov While parent cycloalkenones can be relatively unreactive under thermal conditions, their reactivity can be enhanced by Lewis acid catalysis. nih.govresearchgate.net Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally facilitate the Diels-Alder reaction. masterorganicchemistry.comlibretexts.org In some cases, two dienes can react, with one acting as the dienophile. reddit.com

Table 1: Examples of Diels-Alder Reactions with Cyclopentenone Derivatives

DienophileDieneConditionsProductKey ObservationReference
2-CyclopentenoneCyclopentadiene150 °C, 36hTricyclic adductLow conversion (40%) without catalyst. nih.gov
2-CyclopentenoneDanishefsky's dieneZnCl2 (10 mol%), CH2Cl2, 0 °CBicyclic adductLewis acid catalysis enhances reactivity. researchgate.net
CyclobutenoneVarious dienesThermalDiverse cycloadductsMore reactive than cyclopentenone due to ring strain. nih.gov

Photochemical [2+2] cycloadditions represent a significant class of reactions for synthesizing four-membered rings. acs.org This reaction involves the direct addition of two double bonds, which can be an intramolecular or intermolecular process, leading to cyclobutane (B1203170) adducts upon photoexcitation. nsf.govyoutube.com The stereochemistry of the resulting cyclobutane can be predicted by considering the frontier molecular orbitals of the reactants under photochemical conditions. youtube.com

Intramolecular [2+2] photocycloadditions of molecules containing a cyclopentenone core tethered to an alkene have been utilized in the synthesis of complex polycyclic natural products. acs.orgresearchgate.net For instance, the intramolecular photocycloaddition of 3-alkenyloxy-2-cyclopentenones has been studied, and in some cases, in situ reduction of the product is necessary to prevent complications. acs.org The regioselectivity of these intramolecular reactions, leading to "straight" or "crossed" products, can be influenced by substituents on the tether connecting the enone and the alkene. nsf.govresearchgate.net

Photosensitized [2+2] cycloadditions offer an alternative pathway where a sensitizer (B1316253) is excited by light and then transfers its energy to one of the reactants, initiating the cycloaddition. nih.gov This strategy has been employed for the synthesis of cyclobutylboronates from alkenylboronates and alkenes. nih.gov

Table 2: Regioselectivity in Intramolecular [2+2] Photocycloadditions

SubstrateReaction TypeKey FeatureProduct TypeReference
3-Alkenyloxy-2-cyclopentenonesIntramolecular [2+2] PhotocycloadditionProduct may require in situ reduction.Polycyclic systems acs.org
(5R*)-3-benzyloxy-5-but-3'-enyl-4-methoxycarbonylfuran-2(5H)-onesIntramolecular [2+2] PhotocycloadditionRegioselectivity depends on substitution on the butenyl chain."Crossed" or "straight" products researchgate.net
Alkenylboronates and AlkenesPhotosensitized [2+2] CycloadditionEnergy transfer to the alkenylboronate.Cyclobutylboronates nih.gov

Stereoselective Modifications of the Cyclopentenone Ring

The cyclopentenone ring can be stereoselectively modified to introduce new functional groups and stereocenters with high levels of control.

Stereoselective cyclopropanation is a valuable method for introducing a three-membered ring onto the cyclopentenone scaffold. nih.govunl.pt These reactions can be achieved through various methods, including the use of halomethyl-metal reagents or transition metal-catalyzed decomposition of diazo compounds. unl.pt The stereochemical outcome of these reactions can often be controlled by existing stereocenters or directing groups within the molecule. unl.pt For example, biocatalysts have been engineered for the highly stereoselective cyclopropanation of olefins. nih.gov

Aziridination, the formation of a three-membered ring containing a nitrogen atom, is another important transformation. nih.gov Direct and stereoselective aziridination of alkenes can be achieved using various reagents, and the diastereoselectivity can be influenced by factors such as hydrogen bonding and steric hindrance. nih.gov Photosensitized aziridination of alkenes under visible light has also been reported. rsc.org

The different positions on the this compound ring can be selectively functionalized. The electrophilic nature of the β-carbon allows for conjugate additions, while the α-position can be deprotonated and reacted with electrophiles. The isopropoxy group can also be substituted by other nucleophiles.

For instance, the Nazarov cyclization of 2-alkoxy-1,4-pentadien-3-ones provides a route to 2-alkoxy-2-cyclopentenones, which are precursors to a variety of substituted cyclopentenones. acs.org These reactions often proceed with high regioselectivity, with the double bond forming on the side of the alkoxy substituent. acs.org Furthermore, methods have been developed for the synthesis of polysubstituted cyclobutanes which can be precursors to functionalized cyclopentenones. rsc.org The synthesis of highly substituted 2-hydroxybenzophenones has been achieved through a process involving the skeletal clipping of 3-benzofuranones, demonstrating the intricate transformations possible from related cyclic systems. rsc.org The development of catalytic methods, such as nickel-catalyzed C-C bond activation of cyclopropanone (B1606653) precursors, allows for the synthesis of 2,3-disubstituted cyclopentenones with complete regiocontrol. semanticscholar.org

Chemical Compounds Mentioned

Compound Name
This compound
2-Alkoxy-1,4-pentadien-3-one
2-Alkoxy-2-cyclopentenone
Cyclobutenone
Cyclopentenone
Cyclohexenone
3-Alkenyloxy-2-cyclopentenone
(5R*)-3-benzyloxy-5-but-3'-enyl-4-methoxycarbonylfuran-2(5H)-one
Alkenylboronate
Cyclobutylboronate
2,3-disubstituted cyclopentenone
2-hydroxybenzophenone
3-benzofuranone

Reductive Transformations of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone functionality within the this compound scaffold is a key site for chemical modification, offering a versatile platform for the introduction of new functionalities and the creation of diverse molecular architectures. The reactivity of this enone system allows for selective transformations at either the carbonyl group (1,2-reduction) or the carbon-carbon double bond (conjugate or 1,4-reduction), depending on the choice of reducing agent and reaction conditions.

The reduction of α,β-unsaturated ketones can lead to a variety of products, including allylic alcohols, saturated ketones, or saturated alcohols. The outcome of the reduction is highly dependent on the nature of the reducing agent. So-called "hard" nucleophilic reducing agents, such as lithium aluminum hydride, tend to favor 1,2-addition to the carbonyl group. In contrast, "soft" nucleophilic reagents, like organocuprates, typically favor 1,4-conjugate addition. Catalytic hydrogenation, on the other hand, often results in the reduction of both the double bond and the carbonyl group.

In the context of this compound, these reductive transformations open pathways to valuable synthetic intermediates. For instance, the selective reduction of the carbonyl group yields the corresponding allylic alcohol, 3-isopropoxy-2-cyclopenten-1-ol. This product retains the carbon-carbon double bond for further functionalization. Conversely, conjugate reduction leads to 3-isopropoxycyclopentanone, a saturated ketone that can undergo a different set of chemical reactions. Complete reduction of both the double bond and the carbonyl group affords 3-isopropoxycyclopentanol.

Several established methods for the reduction of α,β-unsaturated ketones are applicable to the this compound system. These include:

Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel (Raney Ni) with hydrogen gas. lew.ro It is generally effective for the reduction of both the alkene and the ketone functionalities, leading to the saturated alcohol. The specific outcome can sometimes be controlled by the choice of catalyst, solvent, and reaction pressure.

Metal Hydride Reduction: A wide array of metal hydride reagents can be used to achieve different selectivities.

Sodium Borohydride (NaBH₄): This is a relatively mild reducing agent that can, under carefully controlled conditions (such as in the presence of cerium salts, known as the Luche reduction), selectively reduce the carbonyl group to an alcohol, favoring the 1,2-reduction pathway. organic-chemistry.org

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ typically leads to the 1,2-reduction product, the allylic alcohol.

Aluminum Hydride (AlH₃): This reagent has been shown to be a selective agent for the reduction of the carbonyl group in 2-cyclopentenones. acs.org

Dissolving Metal Reductions: Systems like sodium in liquid ammonia (B1221849) (Birch reduction) are known to reduce the carbon-carbon double bond of α,β-unsaturated ketones, yielding the saturated ketone after workup. youtube.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol, in the presence of a transition metal catalyst. organic-chemistry.org It offers a milder alternative to catalytic hydrogenation with high-pressure hydrogen gas and can exhibit high chemoselectivity.

The specific stereochemical outcome of these reductions, particularly the formation of stereocenters in the cyclopentane (B165970) ring, is an important consideration for the synthesis of complex target molecules. The directing effect of the existing isopropoxy group can influence the stereoselectivity of the reduction.

The table below summarizes the expected products from the reduction of this compound using various reducing agents.

Reducing Agent/Method Primary Product Type of Reduction
Catalytic Hydrogenation (e.g., H₂, Pd/C)3-Isopropoxycyclopentanol1,2- and 1,4-Reduction
Sodium Borohydride (NaBH₄) / Cerium(III) chloride (CeCl₃) (Luche Reduction)3-Isopropoxy-2-cyclopenten-1-ol1,2-Reduction
Lithium Aluminum Hydride (LiAlH₄)3-Isopropoxy-2-cyclopenten-1-ol1,2-Reduction
Sodium in Liquid Ammonia (Na/NH₃)3-Isopropoxycyclopentanone1,4-Reduction
Aluminum Hydride (AlH₃)3-Isopropoxy-2-cyclopenten-1-ol1,2-Reduction

Computational and Theoretical Chemistry Studies on 3 Isopropoxy 2 Cyclopentenone

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation6.2. Computational Kinetic and Thermodynamic Studies of Cyclopentenone Transformations6.3. Modeling of Stereoselectivity in Catalytic Systems6.4. Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

This report will be updated if and when relevant scientific literature on the computational and theoretical chemistry of 3-Isopropoxy-2-cyclopentenone becomes publicly available.

Synthetic Utility of 3 Isopropoxy 2 Cyclopentenone As a Strategic Building Block

Applications in the Total Synthesis of Complex Molecular Architectures

3-Isopropoxy-2-cyclopentenone and its derivatives are pivotal starting materials in the total synthesis of a variety of natural products and other complex molecular architectures. The cyclopentenone core provides a scaffold upon which stereocenters and additional ring systems can be methodically constructed.

A significant application of cyclopentenone derivatives lies in the synthesis of prostaglandins, a class of biologically active lipid compounds. While direct total syntheses starting from this compound are not extensively documented in readily available literature, the general strategy often involves the conjugate addition of an organocuprate to a substituted cyclopentenone to introduce the omega (ω) side chain. The isopropoxy group in this compound can serve as a masked hydroxyl group, which is a key functionality in many prostaglandins.

Another area where this building block shows potential is in the synthesis of triquinane sesquiterpenoids, such as hirsutene. The synthesis of such linearly fused tricyclopentanoid ring systems often involves annulation strategies where a cyclopentenone derivative is a key component. For instance, a Michael addition followed by an intramolecular aldol (B89426) condensation (Robinson annulation) sequence using a cyclopentenone derivative can lead to the formation of a bicyclic system, which can be further elaborated to the target triquinane.

The synthesis of cyclopropane-containing natural products also represents a potential application for this compound. The double bond of the cyclopentenone ring can undergo cyclopropanation reactions, leading to the formation of bicyclo[3.1.0]hexane systems that are core structures in several natural products.

Natural Product ClassKey Synthetic Strategy Involving Cyclopentenone CoreRelevant Compound(s)
ProstaglandinsConjugate addition of organocuprates to introduce side chains.Prostaglandin E2, Prostaglandin F2α
Triquinane SesquiterpenoidsMichael addition-aldol condensation (Robinson annulation) sequences.Hirsutene, Pentalenene
Cyclopropane-containing Natural ProductsCyclopropanation of the double bond.Anthroplalone, Noranthroplone

Construction of Key Intermediates for Polycyclic Systems

The reactivity of this compound makes it an excellent starting point for the construction of key intermediates for more complex polycyclic systems, particularly fused and bridged ring systems.

One of the most powerful methods for forming fused ring systems is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. This compound can act as the Michael acceptor, reacting with an enolate to form a 1,5-dicarbonyl intermediate, which then cyclizes to form a cyclohexenone fused to the original cyclopentane (B165970) ring. This strategy is fundamental in the synthesis of steroids and other tetracyclic and pentacyclic systems.

Furthermore, tandem reactions involving this compound can lead to the rapid assembly of polycyclic frameworks. For example, a conjugate addition followed by an intramolecular alkylation or another cyclization can generate bicyclic or tricyclic systems in a single synthetic operation. Such cascade reactions are highly efficient in building molecular complexity. The synthesis of angularly fused triquinanes, a class of complex polycyclic natural products, often employs strategies where a cyclopentenone building block is central to the construction of the congested 6-5-5-5 tetracyclic core.

Diels-Alder reactions also provide a pathway to polycyclic systems, where 2-cyclopentenone can act as a dienophile. The isopropoxy substituent can influence the stereoselectivity and reactivity of the cycloaddition. The resulting bicyclo[2.2.1]heptane system can be a versatile intermediate for further transformations.

Reaction TypeDescriptionResulting Polycyclic Intermediate
Robinson AnnulationMichael addition of an enolate to this compound followed by intramolecular aldol condensation.Fused cyclohexenone-cyclopentane system.
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Future Prospects and Emerging Research Directions for 3 Isopropoxy 2 Cyclopentenone Chemistry

Development of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of the cyclopentenone core has been a long-standing area of interest in organic chemistry, with classic methods including the Nazarov cyclization and the Pauson-Khand reaction. wikipedia.orgthieme-connect.com However, these methods can sometimes be limited by harsh reaction conditions, low regioselectivity, or the need for stoichiometric metal promoters. thieme-connect.com Emerging research is focused on the development of highly efficient catalytic systems that offer milder conditions, improved yields, and greater control over the synthesis of substituted cyclopentenones like 3-isopropoxy-2-cyclopentenone.

Recent advancements have seen the rise of gold and nickel catalysts in the synthesis of these valuable scaffolds. thieme-connect.comsemanticscholar.org Gold(I) catalysts, for instance, have proven exceptionally effective in mediating the cycloisomerization of enynyl acetates or related propargylic alcohol derivatives to form 2-cyclopentenones. nih.gov This methodology often proceeds through a tandem 1,3-acyloxy migration and Nazarov cyclization sequence, providing a powerful route to functionalized products under relatively mild conditions. nih.gov Similarly, nickel-catalyzed cycloadditions, such as the formal [3+2] reaction between a cyclopropanone (B1606653) precursor and an alkyne, offer novel regiocontrol, providing access to 2,3-disubstituted cyclopentenones that can be challenging to obtain through traditional means. semanticscholar.org The development of these catalytic systems is crucial for the efficient and selective production of this compound, enabling greater access to this key building block for further chemical exploration.

Catalytic SystemReaction TypeKey AdvantagesRelevant Precursors
Gold(I) CatalysisCycloisomerizationHigh efficiency, mild reaction conditions, functional group tolerance. nih.govEnynyl acetates, Propargyl alcohol derivatives. nih.gov
Nickel Catalysis[3+2] CycloadditionNovel regiocontrol, access to sterically hindered products. semanticscholar.org1-Sulfonylcyclopropanols (as cyclopropanone precursors), Alkynes. semanticscholar.org
Rhodium CatalysisIntramolecular HydroacylationDirect conversion of 4-alkynals to cyclopentenones. organic-chemistry.org4-Alkynals. organic-chemistry.org
Pauson-Khand (Catalytic)[2+2+1] CycloadditionConvergent assembly from simple fragments. thieme-connect.comAlkenes, Alkynes, Carbon Monoxide. thieme-connect.com

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry)

The transition from traditional batch processing to continuous flow chemistry represents a significant technological leap in chemical synthesis. nih.govyoutube.com Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over batch methods, including superior heat and mass transfer, enhanced safety for hazardous reactions, and improved scalability and reproducibility. nih.gov These benefits are particularly relevant to the synthesis of this compound, where reactions may be exothermic or involve unstable intermediates.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. youtube.com For example, a catalytic cyclization to form the cyclopentenone ring, which might be difficult to control on a large scale in a round-bottom flask due to exothermicity, could be managed safely and efficiently in a microreactor. nih.gov Furthermore, flow chemistry enables the on-demand generation and immediate use of unstable reagents, which would otherwise decompose under batch conditions. youtube.com The integration of flow technology with the novel catalytic systems described above is a promising future direction for the safe, efficient, and scalable production of this compound.

ParameterBatch ProcessingFlow Chemistry
Heat Transfer Limited by surface area-to-volume ratio, potential for hot spots.Excellent, due to high surface area-to-volume ratio of reactors. nih.gov
Safety Higher risk when scaling up exothermic or high-pressure reactions.Inherently safer due to small reaction volume at any given time. nih.govyoutube.com
Scalability Often requires re-optimization of reaction conditions.Scalable by running the system for a longer duration ("scaling out"). youtube.com
Reaction Control Less precise control over temperature and mixing.Precise control over residence time, temperature, and pressure. youtube.com
Handling Unstable Intermediates Difficult, intermediates may decompose over time.Enables generation and immediate use of unstable species. youtube.com

Expansion of Reaction Scope and Derivatization Strategies for Functional Complexity

While efficient synthesis is a primary goal, the true value of this compound lies in its potential as a versatile scaffold for creating more complex molecular architectures. The enone functionality is a reactive handle that readily participates in a variety of transformations, including nucleophilic conjugate additions and cycloaddition reactions like the Diels-Alder reaction. wikipedia.org Future research will focus on leveraging this inherent reactivity to build molecular diversity.

A particularly promising avenue is the use of tandem or cascade reactions, where multiple chemical bonds are formed in a single operation. For example, gold(I)-catalyzed processes can be designed to not only form the cyclopentenone ring but also to trigger subsequent reactions. One such strategy involves the in-situ trapping of a dienyl acetate (B1210297) intermediate, formed during a gold-catalyzed cycloisomerization, with a heterodienophile. nih.gov This can lead to a hetero-Diels-Alder reaction followed by a ring-opening, resulting in highly functionalized, ring-fused cyclopentenone derivatives in a single pot. nih.gov Such strategies allow for a rapid increase in molecular complexity from a relatively simple starting material. By exploring a wider range of reaction partners and catalytic systems, the this compound core can serve as a launchpad for the synthesis of novel polycyclic and heterocyclic compounds with potential applications in materials science and medicinal chemistry.

Reaction TypeKey Reagents/CatalystsResulting Structural MotifReference
Conjugate Addition (Michael Reaction)Nucleophiles (e.g., organocuprates, thiols, amines)β-Substituted cyclopentanone (B42830) wikipedia.org
Diels-Alder ReactionDienes (e.g., Danishefsky's diene)Fused tricyclic systems wikipedia.org
Tandem Au(I)-Catalyzed Cycloisomerization/Hetero-Diels-Alder/Ring-OpeningDialkylazodicarboxylates, Gold(I) catalystRing-fused 5-hydrazino-2-cyclopentenone derivatives nih.gov
Baylis-Hillman ReactionAldehydes, DABCOα-Alkylidene-β-hydroxy cyclopentenone wikipedia.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Isopropoxy-2-cyclopentenone, and how can their efficiency be validated?

  • Methodological Answer : Begin with a literature review to identify common synthetic pathways (e.g., cyclization of isopropoxy-substituted precursors or functionalization of cyclopentenone derivatives). Validate efficiency by comparing yields, reaction times, and purity metrics across methods. Use techniques like NMR, GC-MS, and HPLC to confirm product identity and purity. Replicate procedures from peer-reviewed studies to assess reproducibility, and document deviations .

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Prioritize 1^1H/13^13C NMR for structural elucidation, focusing on characteristic shifts (e.g., cyclopentenone carbonyl at ~200 ppm in 13^13C NMR). Cross-reference with IR spectroscopy to confirm ketone and ether functional groups (C=O stretch ~1700 cm1^{-1}; C-O-C ~1100 cm1^{-1}). Mass spectrometry (EI or ESI) can verify molecular weight. Use databases like PubChem for spectral comparisons and consult computational tools (e.g., DFT calculations) to predict spectra .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental use?

  • Methodological Answer : Store under inert atmosphere at low temperatures (-20°C) to minimize degradation. Monitor stability via periodic HPLC or TLC analysis. Avoid prolonged exposure to light, moisture, or acidic/basic conditions. Conduct accelerated stability studies (e.g., elevated temperatures) to predict shelf-life and identify degradation products .

Advanced Research Questions

Q. How can competing reaction pathways in the synthesis of this compound be controlled to improve yield?

  • Methodological Answer : Employ kinetic vs. thermodynamic control strategies by adjusting reaction temperature, solvent polarity, or catalyst loading. Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation. Design of Experiments (DOE) methodologies can optimize variables like stoichiometry and reaction time. Compare outcomes with computational models (e.g., transition state analysis) to rationalize pathway dominance .

Q. What strategies are effective in resolving contradictions in reported reactivity data of this compound across different studies?

  • Methodological Answer : Conduct a systematic meta-analysis of literature data to identify variables (e.g., solvent, catalyst, or substrate purity) causing discrepancies. Replicate conflicting experiments under controlled conditions, isolating one variable at a time. Use statistical tools (e.g., ANOVA) to assess significance. Publish negative results to clarify contextual limitations .

Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Perform DFT calculations to model reaction mechanisms (e.g., nucleophilic attack sites or stereoelectronic effects). Validate predictions with experimental kinetic studies or isotopic labeling. Combine Molecular Dynamics (MD) simulations with spectroscopic data to analyze solvent effects. Cross-check computational findings with literature analogs (e.g., substituted cyclopentenones) .

Q. What are the methodological challenges in elucidating the stereochemical outcomes of reactions involving this compound, and how can they be addressed?

  • Methodological Answer : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) or X-ray crystallography to resolve stereoisomers. Apply NOE NMR experiments to determine spatial arrangements. Compare experimental optical rotations with calculated values (e.g., using TDDFT). Collaborate with crystallography facilities for single-crystal analysis .

Data Contradiction Analysis

Q. How should researchers approach conflicting data on the catalytic activity of this compound in asymmetric synthesis?

  • Methodological Answer : Evaluate the enantiomeric excess (ee) reported in studies using standardized chiral assays. Investigate catalyst-substrate interactions via kinetic profiling and stereoselectivity models. Replicate experiments with controlled catalyst purity and reaction conditions. Publish detailed procedural protocols to enhance reproducibility .

Tables for Methodological Reference

Analytical Technique Key Parameters Application Example
NMR Spectroscopy1^1H (δ 5.8–6.2 ppm, olefinic protons)Confirm cyclopentenone backbone
GC-MSRetention time, m/z 152 (M+^+)Purity assessment and degradation analysis
DFT CalculationsGibbs free energy of transition statesPredict regioselectivity in Diels-Alder reactions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.